![molecular formula C17H21N3O2 B2694793 N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide CAS No. 1058485-16-7](/img/structure/B2694793.png)
N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
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Description
N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide, commonly known as SBA-15, is a mesoporous silica material that has attracted significant attention in scientific research due to its unique properties. The material has a large surface area, high pore volume, and tunable pore size, making it suitable for various applications in chemistry, biology, and medicine.
Scientific Research Applications
Chemical Synthesis and Biological Evaluation
N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is part of a broader class of compounds with diverse biological activities and chemical synthesis applications. Research on similar compounds provides insights into their potential applications in scientific research, particularly focusing on their biological activities and roles as ligands or inhibitors in various biochemical pathways.
Structure-Activity Relationship Studies
Studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) have shown the importance of the pyrimidine moiety in biological activity. Optimization of these compounds led to the identification of potent anti-inflammatory and antinociceptive agents, highlighting the role of pyrimidine derivatives in medicinal chemistry (Altenbach et al., 2008).
Antimicrobial Activities
Pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated significant antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, underscoring the versatility of pyrimidine derivatives in the development of new antimicrobial agents (Hossan et al., 2012).
Enantiomeric Resolution and Biological Potential
Chiral separation and absolute configuration assignment of enantiomeric pyrimidines have been achieved, providing a foundation for further exploration of their biological potential, including their roles as A3 adenosine receptor antagonists (Rossi et al., 2016).
Insecticidal and Antibacterial Evaluation
Pyrimidine linked pyrazole heterocyclic compounds have been synthesized and evaluated for their insecticidal and antibacterial potential, showcasing the broad spectrum of biological activities associated with pyrimidine derivatives (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
N-butan-2-yl-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-13(3)19-16(21)10-20-11-18-15(9-17(20)22)14-7-5-12(2)6-8-14/h5-9,11,13H,4,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKGCPPMDFKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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